2-(Cyclobutylmethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₆OS and a molecular weight of 184.30 g/mol . It is a thiolane derivative, which is a type of heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiolane derivatives . Additionally, microwave irradiation in the presence of potassium t-butoxide has been used to facilitate cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiolane derivatives.
Scientific Research Applications
2-(Cyclobutylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate the biological activity of thiolane derivatives and their potential therapeutic applications.
Medicine: It serves as a precursor for developing new pharmaceuticals with potential medicinal properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiolane ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, similar to thiolane but with different chemical properties.
Thiazole: Another sulfur-containing heterocycle with distinct reactivity and applications.
Tetrahydrothiophene: A saturated analog of thiophene, sharing some similarities with thiolane.
Uniqueness
2-(Cyclobutylmethyl)thiolane-2-carbaldehyde is unique due to its specific structure, which combines a cyclobutylmethyl group with a thiolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C10H16OS |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H16OS/c11-8-10(5-2-6-12-10)7-9-3-1-4-9/h8-9H,1-7H2 |
InChI Key |
QKKYPMZOEQJJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CCCS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.